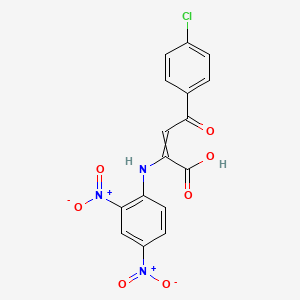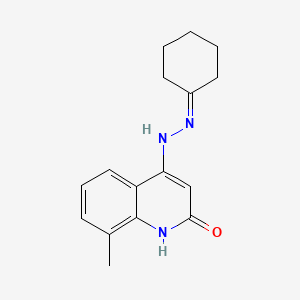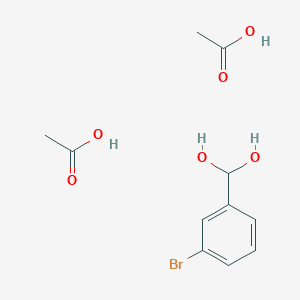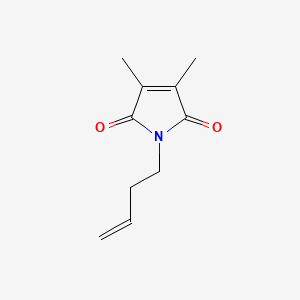
1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione is an organic compound with the molecular formula C16H12Br2O2 It is characterized by the presence of two bromophenyl groups attached to an octadiene-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione typically involves the reaction of 4-bromobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diene-dione structure to more saturated compounds.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons or alcohols.
Substitution: Compounds with various functional groups replacing the bromine atoms.
Scientific Research Applications
1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the diene-dione backbone can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(4-chlorophenyl)octa-3,5-diene-2,7-dione: Similar structure but with chlorine atoms instead of bromine.
1,8-Bis(4-fluorophenyl)octa-3,5-diene-2,7-dione: Fluorine atoms replace the bromine atoms.
1,8-Bis(4-methylphenyl)octa-3,5-diene-2,7-dione: Methyl groups instead of bromine atoms.
Uniqueness
1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its analogs with different substituents.
Properties
CAS No. |
881391-27-1 |
|---|---|
Molecular Formula |
C20H16Br2O2 |
Molecular Weight |
448.1 g/mol |
IUPAC Name |
1,8-bis(4-bromophenyl)octa-3,5-diene-2,7-dione |
InChI |
InChI=1S/C20H16Br2O2/c21-17-9-5-15(6-10-17)13-19(23)3-1-2-4-20(24)14-16-7-11-18(22)12-8-16/h1-12H,13-14H2 |
InChI Key |
VANXURDNCIWBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C=CC=CC(=O)CC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)



![(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol](/img/structure/B12594430.png)


![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)


![6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12594461.png)
![Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-](/img/structure/B12594464.png)
